molecular formula C13H23NO4 B1519770 2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid CAS No. 872850-31-2

2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid

Cat. No. B1519770
CAS RN: 872850-31-2
M. Wt: 257.33 g/mol
InChI Key: ZPWNCZDQOSXJSA-UHFFFAOYSA-N
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Description

The compound “2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study on the synthesis of a similar compound, 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, reported that the yield of the compound was 26.4% .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring with a tert-butoxycarbonyl group and an acetic acid group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a linker in PROTAC development . The Boc group can be removed under acidic conditions .

Scientific Research Applications

C12H21NO4 C_{12}H_{21}NO_{4} C12​H21​NO4​

and a molecular weight of 243.3000 g/mol, has a melting point range of 99–101 °C . Below are six distinct applications in various fields of scientific research:

Targeted Protein Degradation

The compound is also significant in the field of targeted protein degradation. It acts as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells. This has vast implications for treating diseases where the removal of certain proteins is necessary .

Mechanism of Action

The compound acts as a linker in PROTAC development, facilitating the degradation of targeted proteins .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for this compound are likely to involve its continued use in PROTAC development and potentially in other areas of organic synthesis .

properties

IUPAC Name

2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-5-13(4,6-8-14)9-10(15)16/h5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWNCZDQOSXJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670298
Record name [1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid

CAS RN

872850-31-2
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872850-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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